6-Cyclopropyl-N-(5-fluoro-2-methylphenyl)pyrimidine-4-carboxamide
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Overview
Description
6-Cyclopropyl-N-(5-fluoro-2-methylphenyl)pyrimidine-4-carboxamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, a fluorinated aromatic ring, and a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-N-(5-fluoro-2-methylphenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is often introduced via a cyclopropanation reaction, which can be achieved using diazo compounds and transition metal catalysts.
Attachment of the Fluorinated Aromatic Ring: The fluorinated aromatic ring is typically introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the aromatic ring using reagents like fluorinating agents (e.g., Selectfluor).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-N-(5-fluoro-2-methylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated aromatic ring, where nucleophiles can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-Cyclopropyl-N-(5-fluoro-2-methylphenyl)pyrimidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has potential applications in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules. It can serve as a probe in biochemical assays to investigate the function of specific proteins or enzymes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific diseases, such as cancer or infectious diseases, due to its ability to interact with biological targets.
Industry
Industrially, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-N-(5-fluoro-2-methylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Cyclopropyl-N-(2-methylphenyl)pyrimidine-4-carboxamide: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
6-Cyclopropyl-N-(5-chloro-2-methylphenyl)pyrimidine-4-carboxamide: Contains a chlorine atom instead of fluorine, potentially altering its pharmacokinetic properties.
6-Cyclopropyl-N-(5-fluoro-2-ethylphenyl)pyrimidine-4-carboxamide: Has an ethyl group instead of a methyl group, which may influence its steric interactions and binding affinity.
Uniqueness
6-Cyclopropyl-N-(5-fluoro-2-methylphenyl)pyrimidine-4-carboxamide is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity to biological targets. The cyclopropyl group also contributes to its rigidity and conformational stability, making it a valuable scaffold in drug design.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-cyclopropyl-N-(5-fluoro-2-methylphenyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O/c1-9-2-5-11(16)6-12(9)19-15(20)14-7-13(10-3-4-10)17-8-18-14/h2,5-8,10H,3-4H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGVSNKCKSCYFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=NC=NC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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